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Compound of Interest

Compound Name: n-Ethyl-n-propylaniline

Cat. No.: B14631636 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the primary synthetic routes for producing N-ethyl-N-
propylaniline, a valuable tertiary amine intermediate, from aniline. It covers two core

methodologies: direct N-alkylation and one-pot reductive amination. The guide provides

comprehensive experimental protocols, summarizes key quantitative data in tabular format,

and includes detailed diagrams of the reaction pathways to facilitate understanding and

implementation in a laboratory setting.

Core Synthetic Methodologies
The synthesis of N-ethyl-N-propylaniline from aniline is principally achieved through two

distinct and effective chemical transformations:

Direct N-Alkylation: This traditional method involves the sequential reaction of aniline with an

ethyl halide and a propyl halide.[1] The reaction is conducted in the presence of a base, such

as potassium carbonate or sodium hydroxide, which serves to neutralize the hydrogen halide

byproduct, thereby driving the reaction to completion.[1][2] While effective, this method can

sometimes lead to mixtures of mono-, di-, and even quaternary ammonium salts, requiring

careful control of reaction conditions and purification.[3][4]

Reductive Amination (Reductive Alkylation): This modern and often preferred one-pot

method involves the reaction of aniline with acetaldehyde and propionaldehyde in the

presence of a reducing agent.[1][5] The reaction proceeds through the in-situ formation of
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imine and enamine intermediates, which are then reduced to the final tertiary amine.[3][5]

Common reducing agents for this transformation include sodium triacetoxyborohydride

(NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known for their mildness

and selectivity.[3][6][7] This approach is highly regarded for its efficiency, milder reaction

conditions, and reduced waste generation.[5]

Quantitative Data Presentation
For ease of reference and experimental planning, the physicochemical and spectroscopic

properties of the key reactants and the final product are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL at
20°C)

CAS
Number

Aniline C₆H₇N 93.13 184 1.022 62-53-3

Bromoethane

(Ethyl

Bromide)

C₂H₅Br 108.97 38 1.460 74-96-4

1-

Bromopropan

e (Propyl

Bromide)

C₃H₇Br 122.99 71 1.353 106-94-5

Acetaldehyde C₂H₄O 44.05 20.2 0.788 75-07-0

Propionaldeh

yde
C₃H₆O 58.08 46-50 0.807 123-38-6

N-ethyl-N-

propylaniline
C₁₁H₁₇N 163.26 N/A N/A

54813-78-

4[8]

Table 2: Spectroscopic Data for N-ethyl-N-propylaniline
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Spectroscopic Data Key Peaks / Information

¹³C NMR Spectra available in spectral databases.[8]

GC-MS
Top Peak (m/z): 134; 2nd Highest: 106; 3rd

Highest: 77.[8]

IR Spectra
Vapor Phase IR Spectra are available in

spectral databases.[8]

Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of N-ethyl-
N-propylaniline using the two primary methods.

Method 1: Stepwise Direct N-Alkylation
This protocol describes the sequential alkylation of aniline, first to N-ethylaniline, followed by

propylation to yield the target tertiary amine.

Materials:

Aniline (1.0 eq)

Bromoethane (1.1 eq)

1-Bromopropane (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

Acetonitrile (anhydrous)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Synthesis of N-Ethylaniline:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine

aniline (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.

Stir the suspension at room temperature.

Add bromoethane (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-8 hours, monitoring the

reaction's progress by Thin Layer Chromatography (TLC).

Once the aniline is consumed, cool the mixture to room temperature.

Filter off the inorganic salts and wash the solid with a small portion of acetonitrile.

Remove the solvent from the filtrate under reduced pressure to obtain crude N-

ethylaniline.

Synthesis of N-Ethyl-N-propylaniline:

To the flask containing the crude N-ethylaniline, add fresh acetonitrile and potassium

carbonate (1.3 eq).

Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.

Heat the mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of

N-ethylaniline by TLC.

Work-up and Purification:

After cooling to room temperature, filter the reaction mixture to remove the salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the resulting oil by flash column chromatography on silica gel (using a hexane/ethyl

acetate gradient) to yield pure N-ethyl-N-propylaniline.

Method 2: One-Pot Reductive Amination
This protocol details a streamlined, one-pot synthesis using sodium triacetoxyborohydride as a

mild reducing agent.

Materials:

Aniline (1.0 eq)

Acetaldehyde (1.2 eq)

Propionaldehyde (1.2 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup:

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add aniline (1.0

eq) and anhydrous DCE. Stir to dissolve.

Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes.
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Add propionaldehyde (1.2 eq) and continue stirring for an additional 30 minutes to allow

for imine/enamine formation.

Reduction:

Add sodium triacetoxyborohydride (2.5 eq) to the mixture in portions over 15-20 minutes.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by

TLC.

Work-up and Purification:

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until

gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl

acetate gradient) to afford the pure N-ethyl-N-propylaniline.

Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic methods.

Step 1: N-Ethylation Step 2: N-Propylation & Purification

Aniline
+ Bromoethane

+ K₂CO₃

in Acetonitrile
Reflux Filter & Concentrate Crude N-Ethylaniline

+ 1-Bromopropane
+ K₂CO₃

in Acetonitrile
Reflux Aqueous Work-up Column Chromatography N-Ethyl-N-propylaniline

Click to download full resolution via product page

Caption: Workflow for the Stepwise Direct N-Alkylation of Aniline.
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Aniline in Anhydrous DCE

1. Add Acetaldehyde
2. Add Propionaldehyde

(Stir at RT)

Imine/Enamine Formation

Add NaBH(OAc)₃
(Stir 12-24h at RT)

Reduction

Quench with aq. NaHCO₃

Extract with DCM

Dry, Concentrate & Purify
(Column Chromatography)

N-Ethyl-N-propylaniline

Click to download full resolution via product page

Caption: Experimental Workflow for One-Pot Reductive Amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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